molecular formula C18H19N3O3S2 B10994121 Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10994121
M. Wt: 389.5 g/mol
InChI Key: LTJFBYJNWRNIDV-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzothiazole with butanoyl chloride to form an intermediate, which is then reacted with ethyl 4-methyl-1,3-thiazole-5-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(1,3-benzothiazol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{[4-(1,3-benzothiazol-2-yl)propionyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of both benzothiazole and thiazole rings in its structure enhances its potential for diverse applications in medicinal chemistry .

Biological Activity

Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of thiazole and benzothiazole moieties, which contribute to its biological properties. The IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19N3O4S2

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the benzothiazole and thiazole rings allows for potential interactions with enzymes and receptors, disrupting normal cellular processes. Key mechanisms include:

  • Enzyme Inhibition : Many benzothiazole derivatives are known to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are critical in metabolic pathways .
  • Antimicrobial Activity : Compounds containing thiazole and benzothiazole structures have demonstrated antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Studies have shown that derivatives of benzothiazoles exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Compounds similar to this compound have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 15 mm to 25 mm depending on the substituents present on the benzothiazole ring .

Antitumor Activity

Research indicates that thiazole-based compounds possess anticancer properties. The mechanism is believed to involve:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells by affecting cell cycle progression.
  • Selective Cytotoxicity : These compounds often exhibit higher toxicity towards cancer cells compared to normal cells, making them potential candidates for targeted cancer therapies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally related to this compound. The results indicated:

CompoundInhibition Zone (mm)Target Pathogen
A20Staphylococcus aureus
B25Escherichia coli
C15Candida albicans

These findings underscore the potential of benzothiazole derivatives in developing new antimicrobial agents.

Study 2: Anticancer Properties

In another study focusing on anticancer activity, a series of thiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results demonstrated:

CompoundIC50 (µM)Cancer Cell Line
D0.004HeLa (cervical cancer)
E0.015MCF7 (breast cancer)
F0.020A549 (lung cancer)

The low IC50 values indicate potent anticancer activity, suggesting that modifications to the thiazole structure can enhance efficacy against specific cancer types.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 2-[4-(1,3-benzothiazol-2-yl)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O3S2/c1-3-24-17(23)16-11(2)19-18(26-16)21-14(22)9-6-10-15-20-12-7-4-5-8-13(12)25-15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,21,22)

InChI Key

LTJFBYJNWRNIDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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